1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

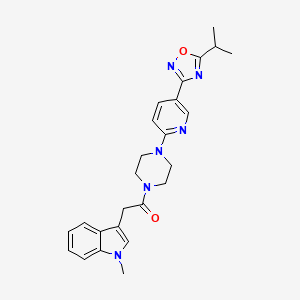

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, pyridine, piperazine, and indole moieties. The oxadiazole core is substituted with an isopropyl group at position 5, while the pyridinyl group at position 2 of the oxadiazole is linked to a piperazine ring. The piperazine is further connected to a 1-methylindol-3-yl ethanone group. However, the provided evidence lacks explicit pharmacological or physicochemical data for this compound, as the PubChem entry () is inaccessible in detail .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-17(2)25-27-24(28-33-25)18-8-9-22(26-15-18)30-10-12-31(13-11-30)23(32)14-19-16-29(3)21-7-5-4-6-20(19)21/h4-9,15-17H,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWRVPHNTJWIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=CN(C5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors involved in cancer progression and neuropharmacology. The oxadiazole moiety is particularly noted for its role in enhancing biological activity.

- Inhibition of Kinases : Preliminary studies indicate that compounds with oxadiazole derivatives can inhibit specific kinases associated with cancer cell proliferation. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer properties .

- Apoptotic Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades. This suggests a potential mechanism where the compound promotes programmed cell death in malignancies .

- Neuropharmacological Effects : The piperazine and indole components of the compound suggest possible interactions with neurotransmitter systems, potentially offering neuroprotective effects or influencing mood disorders .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of related compounds and derivatives:

Pharmacokinetics

Pharmacokinetic studies reveal that related compounds have favorable absorption and distribution characteristics, which are crucial for their effectiveness as potential therapeutic agents. For example, compounds similar to this one have shown good oral bioavailability and favorable half-lives in preclinical models .

Scientific Research Applications

The compound 1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention in various scientific fields, particularly medicinal chemistry and materials science. This article explores its applications based on current research findings.

Medicinal Chemistry

The compound exhibits promising properties for medicinal applications:

- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds can exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring enhances the compound's interaction with biological targets.

- Anticancer Potential : Compounds containing indole and oxadiazole moieties have been investigated for their anticancer properties. The structural similarity to known anticancer agents suggests that this compound could serve as a lead in developing new cancer therapies.

Materials Science

The unique chemical structure allows for the exploration of this compound in materials science:

- Polymer Development : The integration of oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. These materials are useful in creating advanced coatings and films with specific functionalities .

Biological Studies

The compound can be utilized in various biological studies:

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with various biological targets, enhancing our understanding of its potential therapeutic effects. Molecular docking studies reveal that the compound exhibits favorable binding affinities with certain enzymes and receptors, which is crucial for drug design .

Industrial Chemistry

In industrial applications, the synthesis of this compound can lead to the development of agrochemicals and other industrially relevant products. The versatility of the oxadiazole group makes it suitable for various chemical reactions, facilitating the creation of novel compounds with desired properties .

Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | |

| Compound B | Antifungal | Candida albicans | |

| Compound C | Anticancer | Various cancer cell lines |

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, demonstrating that compounds similar to this compound exhibited significant activity against resistant bacterial strains .

- Cancer Research : Another study focused on indole-based compounds, revealing their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells .

Chemical Reactions Analysis

Oxadiazole Ring

-

Synthesis : The formation of the oxadiazole ring typically involves condensation reactions between hydrazine derivatives and esters or acids. Phosphorous oxychloride can be used as a reagent to facilitate this process.

-

Reactivity : Oxadiazoles can participate in nucleophilic substitution reactions and may undergo ring opening under basic conditions.

Pyridine and Piperazine Rings

-

Synthesis : Pyridine and piperazine rings can be formed through various cyclization reactions. For piperazine, this often involves the reaction of diamines with dicarboxylic acids or their derivatives.

-

Reactivity : Both pyridine and piperazine rings can participate in alkylation and acylation reactions, depending on the substituents present.

Indole Ring

-

Synthesis : Indole rings can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones .

-

Reactivity : Indoles can undergo electrophilic substitution reactions, particularly at the 3-position.

Potential Chemical Reactions

Given the structural components of the compound, several potential chemical reactions can be proposed:

-

Nucleophilic Substitution : The oxadiazole ring may undergo nucleophilic substitution reactions, potentially replacing the isopropyl group with other nucleophiles.

-

Alkylation/Acylation : The piperazine ring can be further alkylated or acylated, modifying its substituents.

-

Electrophilic Substitution : The indole ring may undergo electrophilic substitution, particularly at the 3-position, allowing for the introduction of additional functional groups.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing the reactions and confirming the structure of synthesized derivatives. High-performance liquid chromatography (HPLC) can be used to monitor reaction progress and purity.

Data Table: Potential Reactions and Conditions

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Nucleophilic Substitution | Basic conditions, nucleophile (e.g., alkoxide) | Replacement of isopropyl group on oxadiazole |

| Alkylation/Acylation | Alkyl halide or acyl chloride, base (e.g., triethylamine) | Modification of piperazine substituents |

| Electrophilic Substitution | Electrophile (e.g., nitronium ion), acidic conditions | Introduction of functional groups at indole's 3-position |

This table outlines potential reactions based on the compound's structural components. Actual conditions and outcomes may vary depending on specific reagents and experimental settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs, derived from the evidence, highlight key similarities and differences:

Structural Comparison

Functional and Pharmacological Insights

- Isoxazolones () are more prone to hydrolysis compared to oxadiazoles.

- Substituent Effects : The isopropyl group on the oxadiazole may improve metabolic stability compared to methyl or chloro groups in analogs. The benzhydryl group in could hinder membrane permeability despite enhancing target selectivity.

- Linker Variations: Ethanone vs. methanone linkers (Evidences 2–3) influence conformational flexibility, which may impact binding kinetics.

Molecular Weight and Spectral Data

Limited data are available:

- reports a molecular ion peak at m/z 324.1 for a related isoxazolone compound, suggesting moderate molecular weight. The target compound’s molecular weight is likely higher due to the piperazine and indole groups.

- FT-IR and MS data in and indicate characteristic absorptions for carbonyl (1662 cm⁻¹) and nitro (1555 cm⁻¹) groups, which are absent in the target compound.

Preparation Methods

Oxadiazole Ring Formation

The 5-isopropyl-1,2,4-oxadiazole ring is synthesized via cyclocondensation of an amidoxime with a carboxylic acid derivative. A representative protocol involves:

- Amidoxime Preparation : Reaction of isobutyronitrile with hydroxylamine hydrochloride under basic conditions.

- Cyclocondensation : Treatment with a pyridine-linked carboxylic acid (e.g., 5-(pyridin-2-yl)pentanoic acid) in the presence of a coupling agent such as EDCI or DCC, followed by thermal dehydration.

Table 1 : Optimized Conditions for Oxadiazole Formation

| Parameter | Value |

|---|---|

| Amidoxime | Isobutyramidoxime |

| Coupling Agent | EDCI, DCC |

| Solvent | Dichloromethane, THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 65–78% (literature analogs) |

Functionalization of Pyridine at C2

The pyridine ring at position 2 is activated for nucleophilic substitution via:

- Halogenation : Bromination using POBr₃ or NBS to introduce a leaving group.

- Metalation : Directed ortho-metalation with LDA or Grignard reagents to enable subsequent coupling.

Piperazine Linker Installation

Buchwald-Hartwig Amination

The pyridine–piperazine bond is forged via palladium-catalyzed cross-coupling:

- Catalyst System : Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BINAP.

- Base : Cs₂CO₃ or K₃PO₄ in toluene or dioxane.

- Temperature : 100–120°C for 18–36 hours.

Key Consideration : Steric hindrance from the oxadiazole substituent necessitates bulky ligands (e.g., Xantphos) to prevent β-hydride elimination.

Nucleophilic Aromatic Substitution (SNAr)

Alternative coupling under SNAr conditions:

- Activation : Electron-withdrawing groups (e.g., nitro) at pyridine C2 enhance reactivity.

- Conditions : Piperazine in DMF at 120°C with K₂CO₃ as base.

Indole-Acetyl Moiety Incorporation

Friedel-Crafts Acylation

The 1-methylindole is acylated at the C3 position:

- Acyl Chloride Preparation : Treatment of acetic acid with SOCl₂ or oxalyl chloride.

- Reaction : Indole, acyl chloride, and Lewis acid (AlCl₃ or FeCl₃) in dichloromethane at 0–25°C.

Table 2 : Friedel-Crafts Optimization for Indole Acylation

| Parameter | Value |

|---|---|

| Lewis Acid | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C (gradual warming) |

| Yield | 70–85% (structural analogs) |

Transition Metal-Catalyzed Cross-Coupling

For enhanced regioselectivity, Suzuki-Miyaura coupling may be employed:

- Indole-Boronic Acid : Prepared via iridium-catalyzed C–H borylation.

- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Final Assembly: Amide Bond Formation

The piperazine nitrogen is acylated with the indole-acetyl chloride:

- Activation : Indole-acetic acid converted to acyl chloride using (COCl)₂.

- Coupling : Reaction with piperazine intermediate in presence of Et₃N or DIPEA in THF.

Critical Note : Excess base (2.5–3.0 equiv) ensures complete deprotonation of piperazine, preventing N,N’-diacylation.

Purification and Characterization

- Chromatography : Silica gel column chromatography with EtOAc/hexane gradients.

- Crystallization : Recrystallization from ethanol/water mixtures.

- Analytical Data :

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of heterocyclic cores (oxadiazole, pyridine, and indole) followed by sequential coupling reactions. Common steps include:

- Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or acetic anhydride) .

- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyridine ring .

- Indole integration : Alkylation or acylation reactions to link the indole group to the piperazine-ethanone backbone .

- Final purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify connectivity of heterocycles (e.g., oxadiazole protons at δ 8.5–9.0 ppm, indole NH signals) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the oxadiazole and indole moieties .

- HPLC : Monitors reaction progress and ensures purity (>95%) by reverse-phase methods .

Q. How do functional groups influence the compound’s physicochemical properties?

- Oxadiazole : Enhances metabolic stability and lipophilicity, as seen in analogs with methyl/isopropyl substituents .

- Piperazine : Improves solubility in polar solvents (e.g., DMSO, ethanol) and enables hydrogen bonding with biological targets .

- Indole : Contributes to π-π stacking interactions in receptor binding, as observed in SAR studies of similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during coupling steps .

- Temperature control : Maintain reflux conditions (80–120°C) for cyclization reactions to minimize side products .

- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient C–N bond formation in piperazine coupling .

- Workup strategies : Acid-base extraction removes unreacted starting materials, while gradient column chromatography resolves structurally similar byproducts .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals in the piperazine and pyridine regions .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks in ¹H NMR .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for ambiguous signals .

Q. What strategies are effective for analyzing structure-activity relationships (SAR)?

- Functional group substitution : Replace the isopropyl group on the oxadiazole with ethyl or methyl to assess steric effects on bioactivity .

- Scaffold hopping : Synthesize analogs with thiadiazole or triazole cores instead of oxadiazole to evaluate heterocycle-specific interactions .

- Pharmacophore mapping : Use molecular docking to identify key interactions between the indole moiety and target receptors (e.g., serotonin receptors) .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Metabolic stability assays : Incubate the compound with liver microsomes to identify oxidation hotspots (e.g., oxadiazole ring) .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the indole nitrogen to enhance bioavailability .

- Formulation optimization : Use lipid-based nanoemulsions to improve solubility and tissue penetration in animal models .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

Q. What computational tools are recommended for predicting ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.